molecular formula C14H12N2NaO8S2 B12505778 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium

5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium

Cat. No.: B12505778
M. Wt: 423.4 g/mol
InChI Key: JZNGYONKTYWPIC-UHFFFAOYSA-N
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Description

5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium is a complex organic compound with the molecular formula C14H12N2O8S2Na. This compound is known for its unique structural properties, which include both amino and nitro functional groups, as well as sulfonic acid groups. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium typically involves a multi-step process. One common method includes the nitration of 2-sulfophenyl ethylene, followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while substitution reactions can produce various substituted benzenesulfonic acids.

Scientific Research Applications

5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, the amino group can form hydrogen bonds with proteins, altering their structure and function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-4’-aminostilbene-2,2’-disulfonic acid
  • 5-Amino-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid
  • 4-Amino-4’-nitrostilbene-2,2’-disulfonic acid

Uniqueness

What sets 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.

Properties

Molecular Formula

C14H12N2NaO8S2

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C14H12N2O8S2.Na/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24;/h1-8H,15H2,(H,19,20,21)(H,22,23,24);

InChI Key

JZNGYONKTYWPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na]

Related CAS

84787-94-0
6634-82-8

Origin of Product

United States

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